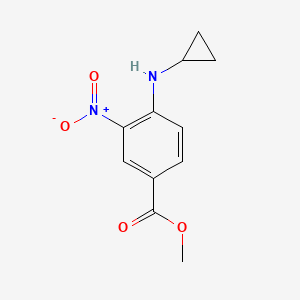

Methyl 4-(cyclopropylamino)-3-nitrobenzoate

Descripción

Systematic Nomenclature and Structural Elucidation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex aromatic compounds with multiple substituents. The base structure consists of a benzoic acid methyl ester, with two distinct substituents positioned at the 3 and 4 positions relative to the carboxyl group. The compound possesses the molecular formula C₁₁H₁₂N₂O₄ and exhibits a molecular weight of 236.22 grams per mole. The structural framework can be represented through the canonical Simplified Molecular Input Line Entry System notation as COC(=O)C1=CC(=C(C=C1)NC2CC2)N+[O-], which clearly delineates the connectivity pattern of all atoms within the molecule.

The cyclopropylamino substituent at position 4 introduces a three-membered ring system containing nitrogen, creating a secondary amine linkage to the benzene ring. Cyclopropylamine itself, with the molecular formula C₃H₇N and molecular weight 57.0944 grams per mole, represents one of the smallest cyclic amines and exhibits unique chemical properties due to the inherent ring strain of the three-membered ring system. The nitro group positioned at carbon 3 serves as a powerful electron-withdrawing substituent, significantly influencing the electronic distribution throughout the aromatic system. This combination of electron-donating cyclopropylamino and electron-withdrawing nitro groups creates a molecule with distinctive electronic characteristics that affect both its reactivity patterns and physical properties.

The three-dimensional structure of the compound reveals important conformational considerations, particularly regarding the orientation of the cyclopropyl ring relative to the benzene plane. The International Chemical Identifier for this compound is InChI=1S/C11H12N2O4/c1-17-11(14)7-2-5-9(12-8-3-4-8)10(6-7)13(15)16/h2,5-6,8,12H,3-4H2,1H3, providing a standardized representation that facilitates database searches and structural comparisons. Computational analysis indicates that the compound exhibits specific topological polar surface area values and hydrogen bonding capabilities that influence its solubility characteristics and potential biological interactions.

Historical Context in Heterocyclic Compound Research

The development of this compound must be understood within the broader historical context of heterocyclic compound research, which began in earnest during the early nineteenth century. The history of heterocyclic chemistry commenced in the 1800s, concurrent with the general advancement of organic chemistry as a distinct scientific discipline. Several landmark discoveries established the foundation for understanding heterocyclic systems: in 1818, Brugnatelli successfully isolated alloxan from uric acid, marking one of the earliest characterized heterocyclic compounds. This achievement was followed by Dobereiner's production of furfural in 1832 through the treatment of starch with sulfuric acid, demonstrating the accessibility of heterocyclic compounds from natural sources.

The progression continued with Runge's isolation of pyrrole in 1834 through the dry distillation of bones, expanding the known repertoire of heterocyclic structures. These early discoveries established heterocyclic compounds as a fundamentally important class of organic molecules, setting the stage for more sophisticated synthetic approaches. By the early twentieth century, the field had matured sufficiently to enable major synthetic achievements, such as Friedlander's synthesis of indigo dye in 1906, which demonstrated the commercial viability of heterocyclic chemistry and displaced traditional agricultural sources of this important dye. The recognition that approximately half of all known organic compounds are heterocycles underscores the central importance of this field in modern chemistry.

The specific interest in cyclopropyl-containing compounds emerged later in the development of heterocyclic chemistry, as synthetic methodologies became sufficiently advanced to handle the challenges associated with three-membered ring systems. Cyclopropyl groups present unique synthetic challenges due to the inherent ring strain of the three-membered ring, which imparts distinctive reactivity patterns compared to larger ring systems or acyclic analogs. The incorporation of cyclopropyl substituents into aromatic systems like benzoate derivatives represents a sophisticated approach to molecular design, combining the stability of aromatic systems with the unique reactivity profile of strained ring systems. Modern research into compounds like this compound continues this historical tradition of exploring the boundaries of synthetic organic chemistry while building upon the foundational knowledge established by earlier generations of chemists.

Positional Isomerism in Nitro-Substituted Benzoate Derivatives

Positional isomerism in nitro-substituted benzoate derivatives represents a crucial aspect of aromatic chemistry, where the relative positions of substituents dramatically influence both chemical reactivity and physical properties. The systematic study of these isomeric relationships provides fundamental insights into structure-activity relationships in aromatic systems. This compound belongs to a broader family of substituted benzoate derivatives that exhibit diverse substitution patterns, each conferring distinct characteristics upon the resulting molecule.

The comparison with related compounds reveals the significance of positional effects in determining molecular properties. Methyl 4-amino-3-nitrobenzoate, with molecular formula C₈H₈N₂O₄ and molecular weight 196.16 grams per mole, represents the parent compound without the cyclopropyl substituent. This structural difference demonstrates how the introduction of the cyclopropyl group modifies the overall molecular framework while maintaining the core 4-amino-3-nitrobenzoate substitution pattern. Similarly, methyl 4-(methylamino)-3-nitrobenzoate, with molecular formula C₉H₁₀N₂O₄ and molecular weight 210.19 grams per mole, illustrates how different alkyl substituents on the amino nitrogen affect molecular properties.

The following table summarizes key structural and physical data for representative nitro-substituted benzoate derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Amino Substituent | CAS Number |

|---|---|---|---|---|

| This compound | C₁₁H₁₂N₂O₄ | 236.22 | Cyclopropylamino | 848819-82-9 |

| Methyl 4-(methylamino)-3-nitrobenzoate | C₉H₁₀N₂O₄ | 210.19 | Methylamino | 36242-50-9 |

| Methyl 4-amino-3-nitrobenzoate | C₈H₈N₂O₄ | 196.16 | Amino | 3987-92-6 |

| Methyl 4-methoxy-3-nitrobenzoate | C₉H₉NO₅ | 211.17 | Methoxy | Not specified |

The electronic effects of different substituent combinations create distinct reactivity profiles across these isomeric systems. The nitro group at position 3 consistently acts as a powerful electron-withdrawing substituent, activating the benzene ring toward nucleophilic aromatic substitution reactions while simultaneously deactivating it toward electrophilic aromatic substitution. The amino or substituted amino group at position 4 provides electron density to the aromatic system through resonance donation, creating a push-pull electronic system that can stabilize various reactive intermediates.

Industrial preparation methods for these compounds often involve nitration of methyl benzoate followed by selective functionalization at the appropriate positions. The nitration process typically yields isomer mixtures that require separation and purification to obtain the desired regioisomer in high purity. Process optimization studies have demonstrated that methyl meta-nitrobenzoate can be obtained in yields exceeding 95% with purities approaching 99% through careful control of reaction conditions and workup procedures. These synthetic approaches highlight the practical importance of understanding positional isomerism in developing efficient synthetic routes to target compounds.

Propiedades

IUPAC Name |

methyl 4-(cyclopropylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-17-11(14)7-2-5-9(12-8-3-4-8)10(6-7)13(15)16/h2,5-6,8,12H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAHAGVMRONZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NC2CC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654660 | |

| Record name | Methyl 4-(cyclopropylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848819-82-9 | |

| Record name | Methyl 4-(cyclopropylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Procedure:

- Reactants : Methyl benzoate, concentrated sulfuric acid, and concentrated nitric acid.

- Conditions : The reaction is performed under low temperature (below 6°C) to control the exothermic nitration process and prevent over-nitration.

- Method :

- Methyl benzoate (typically 2.0 g) is dissolved in sulfuric acid while cooled in an ice bath.

- A nitrating mixture (prepared by mixing nitric acid with sulfuric acid) is slowly added to the methyl benzoate solution, maintaining the temperature below 6°C.

- The mixture is stirred for a specified period (about 15 minutes) at low temperature, then allowed to warm to room temperature.

- The product, methyl 3-nitrobenzoate, is precipitated by pouring into crushed ice, filtered, and purified via recrystallization from water-ethanol mixtures.

- The nitration yields methyl 3-nitrobenzoate with a melting point around 78°C.

- Safety notes emphasize the corrosive and oxidizing nature of acids involved.

Data Table 1: Nitration Conditions for Methyl 3-Nitrobenzoate

| Parameter | Value | Remarks |

|---|---|---|

| Methyl benzoate (g) | 2.0 | Typical amount for laboratory scale |

| Sulfuric acid (cm³) | 4.0 | Concentrated, added slowly |

| Nitrating mixture (cm³) | 1.5 nitric acid + 1.5 sulfuric acid | Prepared separately, cooled in ice bath |

| Temperature | < 6°C | Maintained during addition |

| Reaction time | ~15 minutes | After addition, stirred at room temp |

| Melting point of product | 78°C | Purity indicator |

Amination to Introduce Cyclopropylamino Group

The subsequent step involves converting the nitrobenzoate derivative into the amino compound, specifically attaching the cyclopropylamino group at the 4-position. This typically involves reduction of the nitro group followed by amination.

Reduction:

- The nitro group is reduced to an amino group using catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere) or chemical reduction with agents like tin chloride or iron filings in acidic medium.

Amination:

- The amino group is then reacted with a cyclopropylamine derivative under suitable conditions (e.g., in the presence of a coupling reagent or via nucleophilic substitution if a suitable leaving group is present).

Key Considerations:

- The reduction must be selective to avoid affecting other functional groups.

- The cyclopropylamine introduction often requires activation of the aromatic ring, possibly via diazotization or other coupling strategies.

Research Findings:

- Literature indicates that the amino group can be introduced via nucleophilic substitution on activated aromatic intermediates.

- The cyclopropylamine is typically added under mild basic conditions to prevent ring opening.

Final Esterification and Purification

The amino-functionalized intermediate is then esterified to form methyl 4-(cyclopropylamino)-3-nitrobenzoate.

- Method : Esterification occurs via reaction with methyl alcohol in the presence of catalytic acid (e.g., sulfuric acid) under reflux.

- Purification : The product is purified through recrystallization and characterized by melting point, NMR, and IR spectroscopy.

Summary of Preparation Methods

| Method | Key Reagents | Main Steps | Remarks |

|---|---|---|---|

| Nitration of methyl benzoate | Methyl benzoate, HNO₃, H₂SO₄ | Electrophilic aromatic substitution | Controlled low temperature |

| Reduction of nitro group | Catalytic hydrogenation or chemical reducing agents | Convert NO₂ to NH₂ | Selectivity is critical |

| Amination with cyclopropylamine | Cyclopropylamine, base | Nucleophilic substitution or coupling | Mild conditions to preserve ring integrity |

| Esterification | Methanol, acid catalyst | Form methyl ester | Reflux under mild conditions |

Research Findings and Notes

- The nitration step is well-established, with optimized conditions to maximize yield and purity.

- Reduction and amination steps require careful control to prevent side reactions or ring opening.

- Safety considerations are paramount due to the use of corrosive acids and potentially hazardous reagents.

- The entire process can be optimized for yield and purity through process control and purification techniques such as recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-(cyclopropylamino)-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired oxidation state and functional group transformations.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: Methyl 4-(cyclopropylamino)-3-aminobenzoate.

Substitution: 4-(cyclopropylamino)-3-nitrobenzoic acid.

Oxidation: Products would vary based on the specific oxidation conditions used.

Aplicaciones Científicas De Investigación

Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article delves into its applications, synthesizing data from diverse sources to provide a comprehensive overview.

Applications in Medicinal Chemistry

1. Anticancer Activity:

Recent studies have indicated that nitro-substituted benzoates can exhibit anticancer properties. This compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Research shows that compounds with similar structures have been effective against various cancer cell lines, suggesting potential for further exploration in drug development .

2. Anti-inflammatory Properties:

The compound's structure allows it to interact with biological pathways involved in inflammation. Preliminary studies suggest that it may modulate inflammatory responses, making it a candidate for developing anti-inflammatory medications .

3. Antimicrobial Activity:

Nitro compounds are known for their antimicrobial properties. This compound has shown promise against certain bacterial strains, indicating its potential use in treating infections or as a preservative in pharmaceutical formulations .

Agricultural Applications

1. Herbicide Development:

this compound is being investigated for its herbicidal properties. Its ability to inhibit specific plant growth pathways makes it suitable for developing selective herbicides that target unwanted vegetation without harming crops .

2. Pest Control:

The compound's unique structure may also confer insecticidal properties, providing an avenue for developing eco-friendly pest control agents that are less harmful to beneficial insects and the environment .

Case Studies

-

Anticancer Screening:

A study conducted on various nitrobenzoate derivatives demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutics . -

Herbicide Efficacy Trials:

Field trials assessing the herbicidal activity of this compound showed effective control of specific weed species in rice paddies, highlighting its potential as a selective herbicide without detrimental effects on crop yield .

Mecanismo De Acción

The mechanism of action of Methyl 4-(cyclopropylamino)-3-nitrobenzoate would depend on its specific application and target. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components and exert effects.

Comparación Con Compuestos Similares

Substituent Effects on Structure and Properties

The substituent at the 4-position of the nitrobenzoate scaffold significantly influences physicochemical and biological properties. Key comparisons include:

- Cyclopropylamino vs. Benzylamino derivatives exhibit higher lipophilicity, favoring blood-brain barrier penetration, while butylamino analogs prioritize membrane permeability .

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) at the 3-position is electron-withdrawing, reducing electron density on the aromatic ring. Fluorine (electron-withdrawing) further polarizes the ring, whereas amino groups (electron-donating) increase nucleophilicity at specific positions .

Actividad Biológica

Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 232.24 g/mol

- IUPAC Name : this compound

This compound features a nitro group and an amino group attached to a benzoate moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides, such as cAMP and cGMP, which are important for various cellular signaling pathways. Inhibition of PDEs can lead to increased levels of these cyclic nucleotides, thereby enhancing cellular responses related to inflammation and immune response.

Key Findings from Research Studies

- Inhibition of PDE7 : this compound has been shown to selectively inhibit PDE7, which plays a significant role in T-cell activation. This inhibition can potentially mitigate inflammatory responses associated with allergic diseases and autoimmune disorders .

- Antibacterial Activity : In studies focusing on Gram-negative bacteria, derivatives of this compound exhibited varying degrees of activity against strains such as E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that modifications to the cyclopropyl group could enhance antibacterial potency .

Table 1: Biological Activity Profile

| Compound | IC50 (µM) | MIC (µg/mL) E. coli | MIC (µg/mL) P. aeruginosa |

|---|---|---|---|

| This compound | 0.49 | 0.008 | 0.125 |

| Derivative A (with additional substitutions) | 0.20 | 1 | 4 |

| Derivative B (without cyclopropyl group) | 2.91 | 4 | 32 |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a mouse model of asthma. The compound was administered to mice subjected to allergen exposure, resulting in a significant reduction in airway hyperresponsiveness and inflammatory cell infiltration compared to control groups .

Case Study 2: Antibacterial Efficacy

In another study, the antibacterial efficacy of this compound was tested against various bacterial strains in vitro. The results demonstrated that while the compound displayed promising activity against E. coli, its effectiveness was significantly reduced against multi-drug resistant strains of Pseudomonas aeruginosa, suggesting the need for structural optimization to improve its antibacterial properties .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structure and purity of Methyl 4-(cyclopropylamino)-3-nitrobenzoate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., cyclopropylamino and nitro groups). For example, the cyclopropyl group shows characteristic proton signals at δ 0.5–1.5 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm, nitro group at ~1520 cm).

- Cross-validate data with computational predictions (e.g., NMR chemical shift simulations) to resolve ambiguities .

Table 1 : Key Spectral Data for this compound

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| -NMR | δ 3.9 (s, 3H, OCH3), δ 2.5–3.0 (m, cyclopropane) | |

| HRMS | [M+H] = 265.0954 (C12H13N2O4) |

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers to prevent ester hydrolysis or nitro group degradation.

- Handling : Use inert atmospheres (e.g., N2) during synthesis. Avoid prolonged exposure to moisture or acidic/basic conditions.

- Safety : Wear PPE (gloves, goggles) and use fume hoods. No specific toxicity data exists, but treat as a hazardous organic compound due to structural analogs .

Q. What synthetic routes are feasible for this compound?

- Methodological Answer :

- Step 1 : Nitration of methyl 4-aminobenzoate using HNO3/H2SO4 to introduce the nitro group.

- Step 2 : Cyclopropane coupling via nucleophilic substitution (e.g., reacting with cyclopropylamine in DMF at 80°C).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Monitor by TLC (Rf ~0.5 in 1:3 EtOAc/hexane) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclopropane coupling.

- Solvent/Catalyst Screening : Predict solvent effects (e.g., DMF vs. THF) using COSMO-RS. Screen catalysts (e.g., Pd/C) via molecular docking simulations.

- Feedback Loop : Integrate experimental yields with computational data to refine predictions. This approach reduces trial-and-error, as demonstrated in ICReDD’s reaction design framework .

Q. How can contradictory spectroscopic data for this compound be resolved?

- Methodological Answer :

- Case Study : If NMR signals conflict with expected patterns (e.g., cyclopropylamine proton splitting), use 2D NMR (HSQC, HMBC) to confirm connectivity.

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (solvent: methanol/water). Compare with computational geometry (e.g., Cambridge Structural Database).

- Cross-Validation : Re-synthesize the compound and compare data. Misassignments in similar compounds (e.g., methyl ester positional isomers) highlight the need for rigorous validation .

Q. What reaction mechanisms govern the transformations of this compound in acidic/basic conditions?

- Methodological Answer :

- Ester Hydrolysis : Under basic conditions (NaOH/EtOH), the ester hydrolyzes to the carboxylic acid. Monitor pH and temperature to control reaction rate.

- Nitro Group Reduction : Use catalytic hydrogenation (H2/Pd-C) or Na2S2O4 to reduce –NO2 to –NH2. Confirm via IR loss of ~1520 cm peak.

- Mechanistic Probes : Isotope labeling (e.g., -nitro) and kinetic studies (Arrhenius plots) elucidate rate-determining steps .

Q. How is this compound used as a pharmacophore in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace cyclopropyl with other amines) and test bioactivity (e.g., anti-inflammatory assays).

- Target Identification : Use molecular docking (AutoDock Vina) to screen against protein targets (e.g., COX-2). Validate with in vitro enzyme inhibition assays.

- Case Study : Analogous nitrobenzoates show promise as kinase inhibitors. Compare bioavailability and metabolic stability via HPLC-MS pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.